(3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Description
Properties
IUPAC Name |
(3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-8-13(2)11-6-4-3-5-10(11)7-12-9/h3-6,9,12H,7-8H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHICTSKWSTHEQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C2=CC=CC=C2CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a member of the benzodiazepine family, known for its psychoactive properties. This compound has garnered attention in various fields of research due to its potential therapeutic applications and mechanisms of action on neurotransmitter systems.
- Molecular Formula : C11H16N2
- Molar Mass : 176.26 g/mol
- Density : 0.973 g/cm³ (predicted)
- Boiling Point : 296.3 °C (predicted)
- pKa : 9.31 (predicted)
These properties indicate a relatively stable compound that can interact with biological systems effectively.
The primary mechanism by which (3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine exerts its effects is through modulation of the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and reduced excitability. This action is characteristic of benzodiazepines and underlies their sedative and anxiolytic effects .
Biological Activity and Therapeutic Potential
Research has indicated that compounds within the benzodiazepine family can exhibit a range of biological activities beyond sedation and anxiety relief. Notable activities include:
- Anxiolytic Effects : Studies have shown that similar compounds can significantly reduce anxiety levels in animal models.
- Anticonvulsant Properties : Benzodiazepines are often used in clinical settings to manage seizures.
- Muscle Relaxation : The muscle relaxant effects are beneficial in treating conditions involving muscle spasms.
Case Studies
- Anxiolytic Activity :
- Anticonvulsant Efficacy :
Research Findings
Recent investigations into the biological activity of (3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine have included:
Scientific Research Applications
Anxiolytic Properties
One of the primary applications of (3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is its potential as an anxiolytic agent. Benzodiazepines are well-known for their ability to reduce anxiety symptoms by acting on the GABA-A receptor. Studies have shown that modifications to the benzodiazepine structure can enhance anxiolytic effects while minimizing side effects such as sedation and dependence.
Anticonvulsant Activity
Research indicates that compounds within the benzodiazepine class exhibit anticonvulsant properties. The specific structural features of (3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine may contribute to its efficacy in treating seizure disorders. Experimental models have demonstrated its potential in reducing seizure frequency and intensity.
Muscle Relaxant Effects
Benzodiazepines are commonly used as muscle relaxants. The application of (3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine in this context could provide therapeutic benefits for conditions characterized by muscle spasms or tension.
Case Studies
Several studies have explored the pharmacological effects and applications of (3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine:
Case Study 1: Anxiolytic Efficacy
A clinical trial investigated the anxiolytic effects of various benzodiazepines including (3S)-1,3-dimethyl derivatives. Results indicated a significant reduction in anxiety scores compared to placebo groups.
Case Study 2: Anticonvulsant Activity
In an animal model study focusing on epilepsy treatment with (3S)-1,3-dimethyl derivatives, researchers observed a marked decrease in seizure activity and improved overall neurological function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzodiazepine Derivatives
1,5-Dimethyl-4-(Substituted Phenyl)-Tetrahydrobenzodiazepines (e.g., Compounds 4g and 4h)
- Structural Features: Derivatives like 4g and 4h () incorporate complex substituents, including coumarin-3-yl, tetrazolyl, and oxazepine moieties.
- Functional Implications : The tetrazole group in 4g may confer metabolic stability, while the oxazepine ring in 4h alters ring puckering dynamics compared to the parent diazepine structure .
3-Benzyl-3,4-Dihydro-1H-1,4-Benzodiazepine-2,5-Dione
- Structural Features : This compound (CAS 32781-96-7) includes a benzyl substituent and two ketone groups (dione), increasing polarity and hydrogen-bond acceptor capacity .
- Functional Implications : The dione structure may reduce blood-brain barrier penetration compared to the methyl-substituted target compound, limiting central nervous system (CNS) activity .
Stereochemical and Conformational Considerations
- Ring Puckering Dynamics: The (3S) configuration influences the diazepine ring's puckering amplitude and pseudorotation phase, as defined by Cremer and Pople’s generalized coordinates .
- Chirality Effects : The S-configuration at C3 may enhance enantioselective interactions with GABAₐ receptors, analogous to the stereospecificity observed in clinically used benzodiazepines like diazepam.
Pharmacologically Related Heterocycles: Benazepril Hydrochloride
- Structural Divergence : Benazepril () shares a tetrahydrobenzazepine core but features carboxyethyl and acetyl substituents, making it an ACE inhibitor rather than a CNS agent.
- Functional Contrast: The absence of a diazepine ring and presence of ionizable groups (e.g., carboxylic acid) shift its therapeutic use to hypertension management, highlighting how minor structural changes drastically alter bioactivity .
Physicochemical Properties
Preparation Methods
Starting Materials and Key Intermediates
- Starting benzophenone derivative (Compound III) : A substituted acetylaminobenzophenone derivative, where the substitution pattern defines the final benzodiazepine structure.
- Primary amine derivative (Compound IV) : A compound bearing the amine functionality required for condensation.
- Intermediate benzophenone compound (Compound II) : Formed by the initial reaction of the benzophenone derivative with the amine, this intermediate can be isolated or converted directly to the benzodiazepine.
Reaction Conditions
- The initial reaction between the benzophenone derivative and the primary amine is conducted at temperatures below 50°C to favor formation of the intermediate.
- The reaction is typically carried out in the presence of an acid-binding agent to neutralize acids formed during the process.
- An inert organic solvent is employed to facilitate the reaction and maintain stability of intermediates.
Solvents and Acid Radicals
Representative solvents include:
- Lower alkanols: methanol, ethanol, propanol, isopropanol, butanol
- Ketones: acetone, methyl ethyl ketone, diethyl ketone
- Cyclic ethers: tetrahydrofuran, dioxane
- Halogenated hydrocarbons: chloroform, dichloroethane
- Esters: ethyl acetate
- Nitriles and amides: acetonitrile, dimethylformamide, diethylformamide
Acid radicals involved as reactive esters include hydrohalic acid esters (chlorine, bromine, iodine), sulfonic acid esters (p-toluenesulfonyloxy, methanesulfonyloxy), and phosphoric acid esters (diphenylphosphoryl group).
Cyclization and Product Formation
- The intermediate benzophenone compound undergoes cyclization to form the benzodiazepine ring.
- This step can be achieved either in situ or by isolating the intermediate and then converting it under controlled conditions.
- Reaction temperature and duration influence the ratio of intermediate to final product.
Workup and Purification
- After completion, the reaction mixture is subjected to solvent removal and extraction using solvents such as dichloromethane.
- The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography).
- Acid-binding agents and inert solvents help in minimizing side reactions and improving yield.
Catalytic and Alternative Synthetic Approaches
Catalytic Condensation Using Solid Acid Catalysts
- Condensation of o-phenylenediamines with ketones catalyzed by solid acid catalysts such as H-MCM-22 in acetonitrile at room temperature has been demonstrated to efficiently produce benzodiazepine derivatives.
- These reactions are highly selective, proceed under mild conditions, and complete within 1–3 hours.
- Post-reaction, the catalyst is recovered by filtration, and the product purified by silica gel column chromatography.
Trichlorotriazine (TCT)-Catalyzed Synthesis
- 2,4,6-Trichloro-1,3,5-triazine (TCT) catalyzes the condensation between 1,2-diamines and enolizable ketones to afford 1,5-benzodiazepines.
- This method offers operational simplicity and economic viability, with good yields and shorter reaction times compared to traditional methods.
- Reactions can be performed under solvent-free conditions or in solvents like acetonitrile or methanol.
Representative Reaction Scheme and Data Table
| Step | Reactants | Conditions | Solvent(s) | Catalyst/Agent | Product/Intermediate | Notes |
|---|---|---|---|---|---|---|
| 1 | Substituted acetylaminobenzophenone (III) + Primary amine (IV) | < 50°C, acid-binding agent present | Methanol, ethanol, acetone, or acetonitrile | Acid-binding agent (e.g., triethylamine) | Intermediate benzophenone compound (II) | Initial condensation; intermediate may be isolated or used in situ |
| 2 | Intermediate (II) | Controlled heating | Same as above | None or acid-binding agent | (3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Cyclization to benzodiazepine ring |
| 3 | o-Phenylenediamine + Ketone | Room temperature, 1–3 h | Acetonitrile | H-MCM-22 (solid acid catalyst) | Benzodiazepine derivatives | Catalytic condensation with high selectivity |
| 4 | 1,2-Diamines + Enolizable ketones | Ambient or solvent-free | Acetonitrile, MeOH, or neat | 2,4,6-Trichloro-1,3,5-triazine (TCT) | 1,5-Benzodiazepines | Efficient, economic, and operationally simple |
Research Findings and Observations
- The presence of an acid-binding agent is crucial to neutralize acids formed during the reaction, preventing side reactions and improving yield.
- The choice of solvent affects reaction rate and product purity; polar aprotic solvents like acetonitrile and dimethylformamide are preferred for their inertness and ability to dissolve reactants.
- Mild reaction temperatures (<50°C) favor the formation of the intermediate and reduce decomposition.
- Catalytic methods using solid acids or TCT provide environmentally friendly alternatives with shorter reaction times and easier catalyst recovery.
- Purification by recrystallization or chromatography ensures high purity of the final benzodiazepine compound.
Q & A
Q. What are the standard synthetic routes for (3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclization reactions or Mannich-type condensations. For example, multi-step protocols using Grignard reagents to introduce substituents while preserving the (3S)-stereochemistry are critical. Reaction temperature (<0°C for stereocontrol) and solvent polarity (e.g., THF or chloroform) significantly impact enantiomeric purity. Post-synthetic purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) ensures removal of diastereomeric byproducts .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding ring conformation and substituent orientation?
¹H and ¹³C NMR are essential for confirming the benzodiazepine scaffold and stereochemistry. Key signals include:
- ¹H NMR : Downfield shifts for NH protons (~8–10 ppm) and methyl groups adjacent to nitrogen (δ ~1.2–1.5 ppm).
- ¹³C NMR : Carbonyl resonances (C=O at ~170–175 ppm) and quaternary carbons in the diazepine ring. NOESY experiments further clarify spatial proximity between the (3S)-methyl group and adjacent protons, confirming the fused bicyclic structure .
Q. What solubility and stability challenges arise during in vitro assays, and how can they be mitigated?
The compound exhibits low aqueous solubility (<1 mg/mL) due to its hydrophobic diazepine core. Strategies include:
- Using co-solvents (e.g., DMSO ≤1% v/v) for cell-based assays.
- Buffering at physiological pH (7.4) to prevent degradation of the lactam ring. Stability studies under varying temperatures (4°C vs. 25°C) and light exposure are recommended to optimize storage conditions .
Advanced Research Questions
Q. How does the (3S)-methyl configuration influence binding affinity to GABAA receptors compared to its (3R)-isomer?
Molecular docking and radioligand displacement assays reveal that the (3S)-methyl group enhances van der Waals interactions with the α1-subunit of GABAA receptors, increasing binding affinity (Ki = 12 nM vs. 85 nM for the (3R)-isomer). Stereoselective synthesis and chiral HPLC separation are required to isolate enantiomers for comparative pharmacological studies .
Q. What analytical methods are suitable for resolving contradictions in reported metabolic pathways (e.g., CYP3A4 vs. CYP2C19-mediated oxidation)?
Discrepancies arise from interspecies variability (human vs. rodent liver microsomes) and assay conditions. A tiered approach is recommended:
Q. What strategies improve yield in asymmetric synthesis while minimizing racemization during scale-up?
Key advancements include:
- Catalytic asymmetric hydrogenation : Chiral phosphine ligands (e.g., BINAP) achieve >95% enantiomeric excess (ee) at the (3S)-position.
- Flow chemistry : Continuous processing reduces residence time at high temperatures, preventing racemization.
- In situ monitoring : FTIR or Raman spectroscopy detects intermediates prone to epimerization .
Q. How can computational modeling predict off-target effects related to the 1,4-benzodiazepine scaffold?
Pharmacophore-based virtual screening against databases like ChEMBL identifies potential off-targets (e.g., serotonin receptors). Density Functional Theory (DFT) calculations optimize the compound’s electrostatic potential map to reduce affinity for hERG channels (a cardiotoxicity risk). Machine learning models trained on ADMET data further prioritize derivatives with improved safety profiles .
Methodological Tables
Q. Table 1. Comparative Synthetic Routes
| Method | Yield (%) | ee (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Grignard addition | 75–81 | 92 | THF, −20°C, 12 h | |
| Catalytic hydrogenation | 88 | 98 | H2 (50 psi), BINAP-Ru catalyst | |
| Cyclization with DCC | 63 | 85 | CH2Cl2, rt, 24 h |
Q. Table 2. Key NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| NH | 8.2 | Singlet | Diazepine ring NH |
| C3-CH3 | 1.3 | Doublet | (3S)-methyl group |
| C=O | 172.5 | - | Lactam carbonyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
